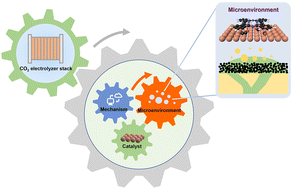Reaction microenvironment control in membrane electrode assemblies for CO2 electrolysis
EES Catalysis Pub Date: 2023-09-13 DOI: 10.1039/D3EY00155E
Abstract
CO2 electrolysis is an emerging and promising carbon neutrality technology, but currently suffers from challenging selectivity issues at industrially relevant reaction rates. Selectivity control in CO2 electrolysis relies on the molecular understanding and manipulation of multiple parallel reaction pathways that are equally governed by catalytically active sites and the reaction microenvironments in their vicinity. In this perspective, we summarize and discuss the latest achievements in reaction microenvironment control for active, selective, energy- and carbon-efficient CO2 electrolysis, with particular attention being paid to that in membrane electrode assembly electrolyzers operating at industrial current densities (≥200 mA cm−2). The effects and underlying catalytic mechanisms of reaction microenvironments tailored by functional organic molecules/polymers and reactant feed compositions on the activity and selectivity of CO2 electrolysis are discussed using selected examples. The efforts made to tailor acidic reaction microenvironments by controlling the transport of reactive species for carbon-efficient CO2 electrolysis are also exemplified. Finally, we illustrate current challenges and future opportunities in the mechanistic understanding and rational design of reaction microenvironments for improving CO2 electrolysis performance.


Recommended Literature
- [1] Courses
- [2] Proteomic searches comparing two (R)-lacosamide affinity baits: An electrophilic arylisothiocyanate and a photoactivated arylazide group†
- [3] Supported lipid bilayers with encapsulated quantum dots (QDs) via liposome fusion: effect of QD size on bilayer formation and structure†
- [4] Carbene based photochemical molecular assemblies for solar driven hydrogen generation†
- [5] The π-donor/acceptor trans effect on NO release in ruthenium nitrosyl complexes: a computational insight†
- [6] Oxidative cyclization of alkenoic acids promoted by AgOAc†
- [7] Decorating mesoporous silicon with amorphous metal–phosphorous-derived nanocatalysts towards enhanced photoelectrochemical water reduction†
- [8] Enzyme-responsive copper sulphidenanoparticles for combined photoacoustic imaging, tumor-selective chemotherapy and photothermal therapy†
- [9] Phosphonium salt and ZnX2–PPh3 integrated hierarchical POPs: tailorable synthesis and highly efficient cooperative catalysis in CO2 utilization†
- [10] Back cover
Journal Name:EES Catalysis
Research Products
-
CAS no.: 1291-72-1
-
CAS no.: 175069-96-2
-
CAS no.: 102185-16-0
-
CAS no.: 1517-51-7
-
CAS no.: 10094-41-4









